molecular formula C19H18O6S B12941685 Tanshinone iia sulfonic acid CAS No. 105937-56-2

Tanshinone iia sulfonic acid

Cat. No.: B12941685
CAS No.: 105937-56-2
M. Wt: 374.4 g/mol
InChI Key: UJCACMLMPLLRGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Origin and Chemical Context of Tanshinone IIA (Tan IIA)

Tanshinone IIA (Tan IIA) is a prominent lipophilic, or fat-soluble, bioactive compound. mdpi.com Its primary natural source is the dried root and rhizome of Salvia miltiorrhiza Bunge, a perennial herb commonly known as Danshen. frontiersin.orgnih.gov This plant has been a staple in traditional Chinese medicine for centuries, valued for its perceived ability to activate blood circulation. nih.gov Tan IIA is the most abundant of the several diterpene quinone compounds, collectively known as tanshinones, isolated from Danshen. nih.gov While S. miltiorrhiza is the most common source, related tanshinones have been identified in over 20 other species of the Salvia genus. mdpi.com Researchers have also investigated alternative production methods, including isolation from endophytic fungi found within the roots of S. miltiorrhiza. brieflands.com

From a chemical standpoint, Tanshinone IIA is classified as an abietane (B96969) diterpenoid. nih.gov It possesses the chemical formula C₁₉H₁₈O₃ and the systematic IUPAC name 1,6,6-trimethyl-8,9-dihydro-7H-naphtho[1,2-g] Current time information in Bangalore, IN.benzofuran-10,11-dione. frontiersin.orgnih.gov Its lipophilic nature renders it poorly soluble in water, though it readily dissolves in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, and acetone. frontiersin.org This limited water solubility presents a significant challenge for its clinical application. mdpi.comresearchgate.net

Rationale for the Derivatization to Tanshinone IIA Sulfonic Acid (STS) for Enhanced Pharmacological Utility

The primary obstacle to the broader therapeutic use of Tan IIA is its poor aqueous solubility and resultant low bioavailability. mdpi.comnih.gov Its lipophilic character means it is not readily absorbed into the bloodstream via the intestinal tract, limiting the effectiveness of oral formulations. nih.gov To surmount this limitation, a water-soluble derivative, Sodium Tanshinone IIA Sulfonate (STS), was developed. nih.govnih.gov

The creation of STS involves a chemical modification process known as sulfonation. ecust.edu.cnresearchgate.net In this reaction, a sulfonic acid group (-SO₃H) is attached to the core structure of the Tan IIA molecule, and the resulting compound is converted to its sodium salt. nih.govontosight.ai This structural alteration dramatically enhances the compound's water solubility, making it suitable for intravenous administration, which has become a widely used clinical formulation. frontiersin.orgresearchgate.netresearchgate.net While STS was designed to improve bioavailability, it largely retains the key pharmacological activities of the parent compound, such as its cardioprotective and anti-inflammatory effects. researchgate.netnih.gov However, it is important to note that the two compounds are not identical in their biological actions; for instance, some studies suggest that the direct anti-proliferative effects of Tan IIA on tumor cells may differ from those of STS. nih.gov

FeatureTanshinone IIA (Tan IIA)Sodium Tanshinone IIA Sulfonate (STS)
Solubility Lipophilic (fat-soluble), poor water solubility. frontiersin.orgHydrophilic (water-soluble). nih.gov
Bioavailability Low when administered orally due to poor absorption. nih.govSignificantly higher, suitable for intravenous use. frontiersin.orgresearchgate.net
Primary Limitation Poor solubility limits clinical applications. mdpi.comN/A
Modification Parent compound from Salvia miltiorrhiza. frontiersin.orgSulfonated derivative of Tan IIA. researchgate.net

Overview of Research Directions and Significance in Preclinical Studies

The development of STS has spurred extensive preclinical research into its therapeutic potential across a range of diseases, building upon the investigations into the parent compound, Tan IIA. The primary areas of study include cardiovascular diseases, neurological disorders, and oncology.

Cardiovascular Research: This is the most established area of investigation for both Tan IIA and STS. nih.govnih.gov Preclinical studies have demonstrated their potential to protect the cardiovascular system through multiple mechanisms. These include dilating coronary arteries, improving microcirculation, and providing protective effects against myocardial infarction (heart attack) and atherosclerosis (hardening of the arteries). nih.govfrontiersin.orgnih.gov STS, in particular, has been shown in preclinical models to reduce the levels of inflammatory markers associated with atherosclerosis, such as C-reactive protein (CRP), various interleukins, and tumor necrosis factor-alpha (TNF-α). frontiersin.orgnih.gov Furthermore, some studies indicate a beneficial effect on lipid profiles, including the reduction of total cholesterol, triglycerides, and LDL-C ("bad" cholesterol). nih.gov

Neurological Research: The neuroprotective properties of Tan IIA and STS are a growing area of interest. researchgate.netnih.gov Tan IIA has the ability to cross the blood-brain barrier, a critical feature for drugs targeting the central nervous system. nih.gov Preclinical research has highlighted its potential to protect against brain injury from ischemic stroke through its anti-inflammatory, antioxidant, and anti-apoptotic (preventing cell death) activities. nih.govnih.gov STS has been specifically studied for its ability to promote the growth of new blood vessels (angiogenesis) and preserve the integrity of the blood-brain barrier following ischemic events. nih.gov The potential application of these compounds in neurodegenerative conditions such as Alzheimer's and Parkinson's disease is also an active field of research. researchgate.netresearchgate.net

Oncology Research: Tan IIA has exhibited a broad spectrum of anti-tumor activities in numerous preclinical cancer models, including those for gastric, colorectal, lung, and breast cancer. frontiersin.orgexplorationpub.comnih.gov The mechanisms behind these effects are multifaceted and involve the induction of programmed cell death (apoptosis and autophagy) and the inhibition of cancer cell proliferation and migration by modulating key signaling pathways. frontiersin.orgnih.gov The water-soluble derivative, STS, is also being investigated in oncology. For example, preclinical studies have explored its potential to enhance the efficacy of modern cancer immunotherapies. One line of research suggests STS can act as an inhibitor of the IDO1/TDO2 enzymes, which may boost the effectiveness of anti-PD1 checkpoint inhibitor drugs in colorectal cancer models. nih.gov

Other Preclinical Research Areas: The therapeutic potential of Tan IIA and its sulfonic acid derivative extends to other areas:

Renal Disease: Renoprotective effects have been observed in preclinical models of diabetic kidney disease and drug-induced kidney injury, largely attributed to the compounds' ability to mitigate oxidative stress and inflammation. nih.govnih.gov

Respiratory Disease: Studies have explored the utility of Tan IIA and STS in models of asthma, pulmonary fibrosis, and lung cancer, citing their anti-inflammatory and anti-fibrotic properties. nih.govresearchgate.net

Inflammatory Conditions: Tan IIA has shown promise in animal models of inflammatory bowel disease (IBD) by ameliorating colitis. dovepress.com

Research AreaPreclinical Findings for Tan IIA / STSKey Investigated Mechanisms
Cardiovascular Disease Cardioprotective, anti-atherosclerotic, improved microcirculation. nih.govfrontiersin.orgVasodilation, anti-inflammatory, antioxidant, lipid modulation. frontiersin.orgnih.gov
Neurological Disorders Neuroprotective against ischemic injury, potential in neurodegeneration. nih.govnih.govAnti-apoptotic, antioxidant, promotion of angiogenesis, BBB protection. nih.govnih.gov
Oncology Inhibition of tumor growth, proliferation, and migration; enhancement of immunotherapy. frontiersin.orgnih.govInduction of apoptosis & autophagy, modulation of signaling pathways (e.g., PI3K/Akt, STAT3), IDO1/TDO2 inhibition. nih.govexplorationpub.comnih.gov
Renal Disease Renoprotective effects in models of diabetic nephropathy and kidney injury. nih.govnih.govReduction of oxidative stress and inflammation. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

105937-56-2

Molecular Formula

C19H18O6S

Molecular Weight

374.4 g/mol

IUPAC Name

1,6,6-trimethyl-10,11-dioxo-8,9-dihydro-7H-naphtho[1,2-g][1]benzofuran-2-sulfonic acid

InChI

InChI=1S/C19H18O6S/c1-9-13-15(20)16(21)14-10-5-4-8-19(2,3)12(10)7-6-11(14)17(13)25-18(9)26(22,23)24/h6-7H,4-5,8H2,1-3H3,(H,22,23,24)

InChI Key

UJCACMLMPLLRGW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C1C(=O)C(=O)C3=C2C=CC4=C3CCCC4(C)C)S(=O)(=O)O

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Tanshinone Iia Sulfonic Acid

Strategies for the Sulfonation of Tanshinone IIA

The conversion of Tanshinone IIA to its sulfonated form is a critical chemical process that has been approached through several methodologies. The sulfonation primarily occurs at the C-16 position of the Tanshinone IIA molecule. researchgate.net

Conventional Method: The traditional and most cited method for the sulfonation of Tanshinone IIA involves the use of a strong acid mixture. This process typically utilizes a combination of:

Concentrated sulfuric acid (H₂SO₄)

Acetic acid (CH₃COOH)

Acetic anhydride (B1165640) ((CH₃CO)₂O)

In this reaction, the mixture acts as the sulfonating agent, introducing the sulfonic acid (-SO₃H) group onto the tanshinone structure. google.comnih.gov However, this method is associated with drawbacks, including the use of highly corrosive reagents in large quantities, which can lead to environmental concerns. google.com

Alternative Sulfonation Strategy: To address the issues of the conventional method, alternative synthetic routes have been developed. One such method involves the use of sulfur trioxide (SO₃) or a sulfur trioxide compound within an organic solvent. google.com This approach is reported to be more environmentally friendly as the reagents are largely consumed by the end of the reaction. google.com The general steps for this process are:

Dissolving Tanshinone IIA in a suitable organic solvent.

Adding sulfur trioxide or a sulfur trioxide compound to the solution.

Allowing the reaction to proceed with stirring or heating until the raw material is consumed.

Filtering the reaction mixture and washing the resulting filter cake with an organic solvent to remove impurities.

Converting the resulting Tanshinone IIA sulfonic acid into its sodium salt by treating it with a sodium-containing reagent. google.com

Ultrasound-Assisted Sulfonation: A more novel approach involves the use of ultrasound to facilitate the reaction. One study demonstrated a protocol for the direct sulfonation of a crude tanshinone extract using the conventional reagent mixture (glacial acetic acid, acetic anhydride, and concentrated sulfuric acid) but within an ultrasound bath. nih.gov This method was shown to be efficient for preparing tanshinone sulfonates directly from a complex extract without prior purification of the individual tanshinones. nih.gov

Influence of Reaction Conditions on Product Purity and Yield

The purity and yield of this compound are highly dependent on the reaction conditions. The choice of sulfonating agent, solvent, temperature, and reaction time are all critical parameters.

The alternative method using sulfur trioxide in an organic solvent is claimed to produce fewer by-products, resulting in a higher yield and greater purity compared to the traditional technique employing concentrated sulfuric acid. google.com The use of ultrasound-assisted sulfonation has also been presented as an efficient method for preparing sodium tanshinone IIA sulfonate, yielding a product with over 95% purity after subsequent purification steps like counter-current chromatography. nih.gov These findings suggest that moving away from harsh, corrosive conditions and employing modern techniques can lead to significant improvements in the efficiency and quality of the synthesis.

Table 1: Comparison of Sulfonation Methodologies for Tanshinone IIA

Methodology Reagents Key Advantages Reported Purity
Conventional Method Concentrated H₂SO₄, Acetic Acid, Acetic Anhydride Established and widely cited. Variable
Alternative Method Sulfur Trioxide (SO₃) or SO₃ compound in an organic solvent Reduced environmental impact, fewer by-products, potentially higher yield and purity. google.com Higher than conventional methods. google.com
Ultrasound-Assisted Concentrated H₂SO₄, Acetic Acid, Acetic Anhydride Efficient, can be used on crude extracts. nih.gov >95% (after purification). nih.gov

Preclinical Pharmacological Activities and Underlying Mechanisms of Tanshinone Iia Sulfonic Acid

Cardiovascular System Modulations

Tanshinone IIA and its derivative, STS, exert a range of beneficial effects on the cardiovascular system. frontiersin.orgnih.gov These compounds are recognized for their ability to protect against atherosclerosis, a chronic inflammatory disease that underlies many cardiovascular events. researchgate.netfrontiersin.org The therapeutic efficacy of Tanshinone IIA is attributed to its diverse mechanisms of action, including regulating lipid homeostasis, enhancing myocardial function, and stabilizing hemodynamics. nih.gov

Atherosclerosis is a complex process involving endothelial dysfunction, smooth muscle cell proliferation, inflammation, and plaque formation. frontiersin.org Tanshinone IIA has been shown to interfere with multiple stages of this pathological cascade. researchgate.netfrontiersin.org

Vascular endothelial cell dysfunction is a critical initiating event in atherosclerosis. frontiersin.org Tanshinone IIA protects these cells by combating oxidative stress and inflammation. researchgate.netfrontiersin.org It has been shown to inhibit the production of pro-inflammatory cytokines and adhesion molecules. nih.gov Studies using human umbilical vein endothelial cells (HUVECs) have demonstrated that STS can inhibit pyroptosis, a form of inflammatory cell death, induced by cholesterol crystals. researchgate.netnih.gov This protective effect is linked to the activation of the AMP-activated protein kinase (AMPK) signaling pathway, which helps maintain mitochondrial homeostasis and reduce the overproduction of mitochondrial reactive oxygen species (ROS). nih.gov Furthermore, Tanshinone IIA promotes endothelium-dependent vasodilation and helps protect the endothelial barrier function. frontiersin.org

Observed Effect on Endothelial CellsUnderlying MechanismKey Signaling Pathway(s)
Inhibition of Oxidative Stress & InflammationReduces mitochondrial ROS production, inhibits pro-inflammatory cytokines. frontiersin.orgnih.govAMPK nih.gov
Inhibition of PyroptosisPrevents inflammatory cell death induced by cholesterol crystals. researchgate.netnih.govAMPK nih.gov
Improved Endothelial FunctionPromotes endothelium-dependent vasodilation and protects barrier integrity. frontiersin.orgNot specified

The abnormal proliferation and migration of vascular smooth muscle cells (VSMCs) contribute significantly to the thickening of the arterial wall and the formation of atherosclerotic plaques. frontiersin.org Tanshinone IIA and STS have been shown to effectively inhibit these processes. frontiersin.orgnih.gov In studies involving cultured VSMCs, Tanshinone IIA attenuated proliferation and migration induced by advanced glycation end products (AGEs), which are implicated in diabetic vascular disease. nih.govmums.ac.ir This inhibitory effect is mediated, at least in part, by the suppression of the ERK1/2 MAPK signaling pathway. nih.govmums.ac.ir

Similarly, under high glucose conditions, STS was found to inhibit VSMC proliferation and migration through the activation of AMPK. plos.orgcas.cn The activation of AMPK leads to the upregulation of p53 and p21, which arrests the cell cycle, and suppresses VSMC migration via the AMPK/NF-kB signaling axis. cas.cn By inhibiting VSMC proliferation, Tanshinone IIA can reduce vascular stenosis and intimal hyperplasia. frontiersin.orgnih.gov

The accumulation of lipid-laden macrophages, known as foam cells, within the arterial wall is a hallmark of atherosclerosis. frontiersin.orgnih.gov Tanshinone IIA has been shown to interfere with this process by modulating macrophage activity. nih.gov It inhibits the inflammatory response in macrophages and reduces the formation of foam cells. frontiersin.orgnih.gov In studies with RAW264.7 macrophages, Tanshinone IIA inhibited the expression of reactive oxygen species and pro-inflammatory cytokines like IL-6, TNF-α, and MCP-1 induced by oxidized low-density lipoprotein (ox-LDL). nih.gov

Furthermore, Tanshinone IIA has been found to reduce cholesterol accumulation in human macrophages. nih.govbohrium.com It achieves this by inhibiting the uptake of ox-LDL and promoting cholesterol efflux. nih.govbohrium.com The underlying mechanism involves the activation of the ERK/Nrf2/heme oxygenase-1 (HO-1) pathway, which leads to increased expression of the cholesterol transporters ATP-binding cassette transporter A1 (ABCA1) and ABCG1. nih.govbohrium.com By preventing the transformation of macrophages into foam cells, Tanshinone IIA helps to slow the progression of atherosclerotic lesions. nih.govnih.gov

Target CellPharmacological ActionKey Molecular Mechanisms
Vascular Smooth Muscle Cells (VSMCs)Inhibits proliferation and migration. frontiersin.orgnih.govSuppression of ERK1/2 MAPK pathway; Activation of AMPK-p53-p21 and AMPK/NF-kB signaling. nih.govcas.cn
MacrophagesInhibits inflammatory response and foam cell formation. frontiersin.orgnih.govInhibition of pro-inflammatory cytokines (IL-6, TNF-α, MCP-1); Activation of ERK/Nrf2/HO-1 pathway to promote cholesterol efflux. nih.govnih.gov

The stability of atherosclerotic plaques is a crucial determinant of clinical outcomes. Ruptured plaques can lead to acute events like myocardial infarction. frontiersin.org Tanshinone IIA contributes to plaque stability by altering its composition. nih.gov It has been shown to reduce the infiltration of macrophages and decrease the size of the necrotic core within the plaque. nih.gov Concurrently, it increases the content of VSMCs and collagen, which strengthens the fibrous cap of the plaque, making it less prone to rupture. nih.gov

Beyond its anti-atherosclerotic effects, Tanshinone IIA exerts broader protective actions on the heart and vasculature. It has been shown to dilate coronary arteries, which increases coronary blood flow and reduces the oxygen consumption of heart muscle cells. nih.gov This vasodilatory effect may be mediated through ATP-sensitive K+ channels, leading to a lower concentration of intracellular calcium in myocytes. nih.gov

Preclinical studies have also demonstrated that Tanshinone IIA can protect cardiomyocytes from apoptosis (programmed cell death) induced by oxidative stress and inflammation. researchgate.net In animal models of myocardial ischemia/reperfusion injury, Tanshinone IIA was found to significantly decrease the size of the infarct (area of dead tissue). researchgate.net These findings suggest that Tanshinone IIA is a promising agent for preserving myocardial function. nih.govresearchgate.net

Myocardial and Vascular Functional Regulation

Anti-Myocardial Ischemia and Reperfusion Injury Mechanisms

Tanshinone IIA sulfonic acid, often studied as Sodium Tanshinone IIA Sulfonate (STS), demonstrates significant cardioprotective effects against myocardial ischemia-reperfusion (I/R) injury. In preclinical models, STS pretreatment has been shown to reduce the myocardial infarct size and improve cardiac function following an I/R event. researchgate.net One of the primary mechanisms underlying this protection involves the activation of the PI3K/Akt signaling pathway. researchgate.netnih.gov

In a rat model of I/R injury, STS administration significantly decreased the myocardial infarct size from 59.52% in the control group to 40.28% in the STS-treated group. researchgate.net This was accompanied by improved myocardial function, evidenced by increased values of +dp/dtmax, left ventricular developed pressure (LVDP), and coronary flow during the reperfusion stage. researchgate.net The protective effect is linked to the inhibition of apoptosis, as STS treatment markedly reduced the rate of apoptotic cells and decreased caspase-3 activity. researchgate.net

Mechanistically, STS promotes the phosphorylation of Akt and its downstream target, the forkhead box protein O3a (FOXO3A). researchgate.net This action suppresses the expression of the pro-apoptotic gene Bim. researchgate.net The involvement of this pathway was confirmed when the co-administration of a PI3K inhibitor, LY294002, partially negated the protective effects of STS. researchgate.net Further studies have corroborated that STS activates the PI3K/Akt/mTOR signaling pathway to alleviate I/R injury. nih.gov A meta-analysis of preclinical studies also concluded that Tanshinone IIA (the precursor to STS) alleviates myocardial I/R injury through antioxidant, anti-inflammatory, and anti-apoptotic mechanisms. nih.govresearchgate.net

Table 1: Effect of STS on Myocardial Ischemia-Reperfusion Injury in Rats
ParameterControl Group (Saline)STS Group (20 mg/kg)Reference
Myocardial Infarct Size (%)59.52 ± 7.2840.28 ± 5.36 researchgate.net
Apoptotic Cells (%)38.21 ± 7.8315.11 ± 3.71 researchgate.net
Anti-Arrhythmic Properties

The anti-arrhythmic potential of Tanshinone IIA, the parent compound of STS, is attributed to its influence on ion channels and specific microRNAs. Research indicates that it can block L-type Ca²⁺ channels, which helps to decrease the concentration of intracellular calcium. nih.gov This reduction in intracellular calcium can ameliorate the calcium overload in cardiomyocytes that is often associated with arrhythmias. nih.gov

Furthermore, Tanshinone IIA has been found to modulate the levels of microRNA-1 (miR-1), a key factor in ischemic arrhythmia. nih.gov By downregulating miR-1, it is suggested that the compound can lead to the recovery of Kir2.1, an inwardly rectifying potassium channel protein. nih.gov This mechanism is believed to contribute significantly to the efficacy of Tanshinone IIA in suppressing ischemic arrhythmias and reducing associated cardiac mortality. nih.gov

Regulation of Coronary Blood Flow and Vasodilation Mechanisms

This compound and its parent compound are known to dilate coronary arteries and increase coronary blood flow, which is beneficial for myocardial oxygen supply. nih.gov The vasodilatory effect of Tanshinone IIA has been observed in isolated rat coronary arterioles and is endothelium-dependent. researchgate.net

The mechanisms behind this vasodilation are multifactorial. Key pathways include the involvement of endothelium-derived vasoactive factors, particularly nitric oxide (NO). researchgate.net Inhibition of nitric oxide synthase (NOS) was found to significantly decrease the vasodilation elicited by the compound. researchgate.net In addition to NO, metabolites from the cytochrome P450 epoxygenase pathway also contribute to this effect. researchgate.net Another critical mechanism is the activation of potassium channels, specifically the large-conductance Ca²⁺-activated potassium (BKca) channels, in the vascular smooth muscle cells. nih.govresearchgate.net Blockade of these channels significantly attenuates the vasodilatory response. researchgate.net

Anti-Cardiac Hypertrophy Effects

Tanshinone IIA has been shown to protect against cardiac hypertrophy induced by pathological stimuli like isoproterenol. nih.gov The compound markedly attenuates the increase in cardiomyocyte surface area and reduces the expression of hypertrophic markers such as atrial natriuretic peptide (ANP), brain natriuretic peptide (BNP), and β-myosin heavy chain (β-MHC) at both the mRNA and protein levels. nih.gov

The primary mechanism for this anti-hypertrophic effect is the inhibition of the calcineurin/NFATc3 signaling pathway. nih.gov Pathological stimuli typically cause an increase in intracellular calcium levels, which activates calcineurin. nih.gov Tanshinone IIA was found to inhibit this increase in intracellular calcium. nih.gov By blocking this initial step, it prevents the activation of the calcineurin/NFATc3 pathway, a critical signaling cascade in the development of cardiac hypertrophy. nih.gov Other proposed mechanisms include the inhibition of angiotensin receptor expression and the blockade of free Ca²⁺ influx. nih.gov

Effects on Lipid Metabolism and Dyslipidemia Models

This compound (STS) has demonstrated significant lipid-lowering effects in preclinical and clinical settings. A meta-analysis of randomized clinical trials concluded that STS can effectively reduce plasma levels of total cholesterol (TC), triglycerides (TG), and low-density lipoprotein cholesterol (LDL-c), while increasing high-density lipoprotein cholesterol (HDL-c) levels in patients with coronary heart disease. nih.govnih.gov

Mechanistically, Tanshinone IIA has been found to modulate key regulators of lipid homeostasis. It can downregulate lipogenic gene expression by modulating the Liver X receptor α (LXRα). semanticscholar.org Studies in hepatic cells show that Tanshinone IIA inhibits the expression of genes involved in de novo lipogenesis, such as FASN, ACC1, and SCD1. semanticscholar.org This is achieved by attenuating the LXRα-mediated expression of sterol regulatory element-binding protein 1 (SREBP1), a crucial transcription factor for lipogenesis. semanticscholar.org Molecular docking data suggest that Tanshinone IIA may bind to the ligand-binding domain of LXRα, thereby attenuating its transcriptional activation. semanticscholar.org Other research indicates STS can improve the downregulation of PPAR-alpha caused by myocardial infarction, which helps to ameliorate hyperlipidemia in the ischemic heart. nih.govfrontiersin.org The compound also promotes reverse cholesterol transport, a key process in preventing atherosclerosis. bvsalud.org

Table 2: Meta-Analysis of STS Effects on Plasma Lipid Levels
Lipid ParameterMean Difference (MD) [95% CI]Significance (p-value)Reference
Total Cholesterol (TC)-1.34 mmol/L [-1.59, -1.09]< 0.00001 nih.govnih.gov
Triglycerides (TG)-0.49 mmol/L [-0.62, -0.35]< 0.00001 nih.govnih.gov
Low-Density Lipoprotein (LDL-c)-0.68 mmol/L [-0.80, -0.57]< 0.00001 nih.govnih.gov
High-Density Lipoprotein (HDL-c)0.26 mmol/L [0.15, 0.37]< 0.00001 nih.govnih.gov

Immunomodulatory and Anti-Inflammatory Effects of this compound

This compound and its parent compound exhibit broad immunomodulatory and anti-inflammatory activities, which are central to their therapeutic effects in cardiovascular and autoimmune diseases. nih.govresearchgate.net These properties are mediated through the regulation of various immune cells and signaling pathways, leading to a reduction in the inflammatory responses that drive diseases like atherosclerosis and rheumatoid arthritis. nih.govmssm.edu

Regulation of Pro-inflammatory Cytokines and Chemokines

A key aspect of the anti-inflammatory action of this compound (STS) is its ability to suppress the expression and release of pro-inflammatory cytokines and chemokines. nih.gov Inflammation is a critical pathogenic mechanism in atherosclerosis, and by mitigating this process, STS exerts a therapeutic effect. nih.govnih.gov

Numerous studies have shown that STS can significantly reduce circulating levels of key inflammatory mediators. A meta-analysis revealed that STS treatment leads to a significant decrease in pro-inflammatory cytokines such as Interleukin-6 (IL-6), Tumor Necrosis Factor-α (TNF-α), and Interleukin-1β (IL-1β). nih.govnih.gov It also reduces levels of chemokines, including Monocyte Chemoattractant Protein-1 (MCP-1) and fractalkine, which are responsible for recruiting inflammatory cells to the site of injury. nih.govnih.gov The underlying mechanisms for these effects include the downregulation of the NF-κB pathway and the suppression of the NLRP3 inflammasome. nih.gov In models of rheumatoid arthritis, Tanshinone IIA was found to inhibit the increased mRNA expression of IL-6, IL-1β, and IL-8 induced by TNF-α in synovial fibroblasts. frontiersin.org

Table 3: Meta-Analysis of STS Effects on Pro-inflammatory Markers
MarkerStandardized Mean Difference (SMD) [95% CI]Significance (p-value)Reference
Interleukin 6 (IL-6)-1.50 [-2.06, -0.95]< 0.00001 nih.gov
Tumor Necrosis Factor-α (TNF-α)-2.55 [-3.24, -1.86]< 0.00001 nih.gov
Interleukin-1β (IL-1β)-1.21 [-2.41, -0.01]< 0.0001 nih.gov
Monocyte Chemoattractant Protein-1 (MCP-1)-0.83 [-1.11, -0.55]< 0.00001 nih.gov
Fractalkine-1.32 [-2.02, -0.61]0.0003 nih.gov

Modulation of Key Inflammatory Signaling Pathways (e.g., NF-κB, MAPK)

This compound and its parent compound, tanshinone IIA, exert potent anti-inflammatory effects by intervening in critical intracellular signaling cascades, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the production of pro-inflammatory mediators.

The NF-κB signaling pathway is a cornerstone of the inflammatory response. In preclinical models, tanshinone IIA has been shown to inhibit the activation of NF-κB. It can prevent the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. This action keeps NF-κB inactive, preventing its translocation to the nucleus where it would otherwise initiate the transcription of various pro-inflammatory genes, including those for cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).

Similarly, the MAPK pathways, which include p38, JNK, and ERK, are also crucial in regulating inflammation. Research indicates that tanshinone IIA can significantly suppress the phosphorylation of p38 and JNK, which are activated by inflammatory stimuli like lipopolysaccharide (LPS). By inhibiting these MAPK signaling molecules, the compound further curtails the inflammatory cascade.

Signaling PathwayKey Molecules Inhibited by Tanshinone IIA/STSDownstream Effect
NF-κB Phosphorylation of IκBα, Phosphorylation of NF-κB p65Decreased nuclear translocation of NF-κB, Reduced transcription of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6)
MAPK Phosphorylation of p38, Phosphorylation of JNKAttenuation of inflammatory responses

Impact on Immune Cell Function and Activation (e.g., Macrophage Polarization)

The immunomodulatory effects of tanshinone IIA extend to its influence on the function and activation state of key immune cells, particularly macrophages. Macrophages can exist in different functional states, broadly categorized as the pro-inflammatory M1 phenotype and the anti-inflammatory M2 phenotype. An imbalance with excessive M1 activation contributes to chronic inflammation.

Studies have demonstrated that tanshinone IIA can direct the polarization of macrophages away from the M1 state and towards the M2 state. In in vitro experiments using macrophage cell lines like RAW264.7 stimulated with LPS, treatment with tanshinone IIA led to:

Decreased expression of M1 markers : The expression of inducible nitric oxide synthase (iNOS) and IL-1β, characteristic of M1 macrophages, was significantly reduced.

Increased expression of M2 markers : The expression of Arginase-1 (Arg1) and CD206, markers associated with the M2 phenotype, was enhanced.

This modulation of macrophage polarization is a critical mechanism for its anti-inflammatory activity. By promoting a shift to the M2 phenotype, tanshinone IIA helps to resolve inflammation and promote tissue repair. This effect is partly mediated by the inhibition of the NF-κB and hypoxia-inducible factor (HIF-1α) pathways within the macrophages.

Anti-Inflammatory Actions in Models of Inflammatory Bowel Disease

The anti-inflammatory properties of tanshinone IIA have been validated in preclinical animal models of Inflammatory Bowel Disease (IBD), such as those induced by dextran sulfate sodium (DSS) or trinitrobenzene sulfonic acid (TNBS). These models mimic aspects of Crohn's disease and ulcerative colitis in humans.

In TNBS-induced colitis models, which are characterized by a Th1-mediated immune response, tanshinone IIA has been shown to ameliorate the severity of the disease in a dose-dependent manner. Similarly, in DSS-induced colitis models, which primarily reflect epithelial barrier dysfunction, tanshinone IIA treatment has been associated with reduced colonic inflammation.

The therapeutic effects in these IBD models are linked to the previously discussed mechanisms, including the inhibition of pro-inflammatory cytokine production and the modulation of immune cell responses within the inflamed gut tissue. While high levels of the compound accumulate at the site of inflammation, systemic exposure remains low, suggesting a favorable profile for targeting gut inflammation.

IBD ModelInducing AgentKey Findings with Tanshinone IIA Treatment
TNBS-induced colitis Trinitrobenzene sulfonic acidAmelioration of colitis, dose-dependent effects
DSS-induced colitis Dextran sulfate sodiumReduced colonic inflammation, downregulation of inflammatory mediators

Antioxidative Stress Mechanisms of this compound

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates, is a key pathogenic factor in numerous diseases. This compound exhibits potent antioxidant effects through several distinct mechanisms. nih.govnih.govpatsnap.com

Scavenging of Reactive Oxygen Species (ROS)

This compound and its parent compound have demonstrated the ability to directly scavenge free radicals. nih.govpatsnap.com This activity helps to neutralize damaging ROS, such as superoxide (B77818) anions and hydroxyl radicals, thereby protecting cells and tissues from oxidative damage. nih.gov Studies have shown that STS can reduce lipid peroxidation, a key process in cell membrane damage initiated by ROS. nih.gov This direct antioxidant action is a primary contributor to its protective effects in conditions associated with high levels of oxidative stress. patsnap.com

Activation of Endogenous Antioxidant Pathways (e.g., Nrf2/ARE)

Beyond direct scavenging, a more significant and lasting antioxidant effect of tanshinone IIA is achieved through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway. nih.govepa.govnih.govnih.gov The Nrf2-ARE pathway is the master regulator of the expression of a wide array of endogenous antioxidant and cytoprotective enzymes.

Tanshinone IIA has been shown to promote the nuclear translocation of Nrf2. epa.govnih.gov Once in the nucleus, Nrf2 binds to the ARE in the promoter regions of target genes, initiating their transcription. This leads to an upregulation of protective enzymes such as:

Heme oxygenase-1 (HO-1)

Glutathione peroxidase (GPx) nih.gov

Superoxide dismutase (SOD) patsnap.com

Catalase (CAT) nih.gov

By bolstering these intrinsic cellular defense mechanisms, tanshinone IIA enhances the cell's ability to withstand and neutralize oxidative insults. epa.govnih.gov

Role as a Coenzyme for Oxidoreductases (e.g., NQO1)

A novel mechanism underlying the protective effects of tanshinones against a specific form of oxidative stress-induced cell death, known as ferroptosis, involves NAD(P)H:quinone oxidoreductase 1 (NQO1). nih.govresearchgate.netresearchgate.net Ferroptosis is characterized by the iron-dependent accumulation of lipid ROS.

Recent research has revealed that tanshinone IIA can function as a coenzyme for NQO1. nih.govresearchgate.net This interaction confers a gain-of-function to the NQO1 enzyme, enabling it to effectively detoxify lipid peroxyl radicals. nih.govresearchgate.net In the absence of tanshinone, NQO1 does not appear to have a direct role in preventing ferroptosis. nih.gov This NQO1-dependent mechanism is crucial for the compound's ability to protect against ferroptosis-related pathologies, such as ischemia-reperfusion injury in the heart and liver. nih.gov

Antioxidant MechanismDescriptionKey Molecular Targets/Effects
ROS Scavenging Direct neutralization of reactive oxygen species.Reduces lipid peroxidation and cellular damage.
Nrf2/ARE Activation Upregulation of the body's own antioxidant defense system.Increases expression of HO-1, GPx, SOD, CAT.
NQO1 Coenzyme Activity Acts as a coenzyme to enhance NQO1 function.Detoxifies lipid peroxyl radicals, inhibiting ferroptosis.

Protection Against Lipid Peroxidation and Ferroptosis

This compound, often available as Sodium Tanshinone IIA sulfonate (STS), demonstrates significant protective effects against cellular damage by mitigating lipid peroxidation. Lipid peroxidation is a process where free radicals attack lipids, leading to cellular damage. Research has shown that STS can protect against adriamycin-induced lipid peroxidation. nih.govresearchgate.net In preclinical models, treatment with STS was found to lower myocardial lipid peroxidation compared to adriamycin-treated groups. nih.gov This protective effect is linked not only to its direct antioxidant activity but also to its ability to regulate the activities of endogenous antioxidant enzymes. nih.gov

The compound enhances the activity of key enzymes such as superoxide dismutase, glutathione peroxidase, and catalase. nih.gov In vitro experiments have further confirmed that STS can inhibit adriamycin-induced mitochondrial lipid peroxidation and swelling. nih.govresearchgate.net It also effectively scavenges adriamycin semiquinone free radicals in a dose-dependent manner. nih.gov While direct studies on STS and ferroptosis are emerging, the strong inhibition of lipid peroxidation is highly relevant, as uncontrolled lipid peroxidation is a hallmark of ferroptosis, a form of iron-dependent programmed cell death. The parent compound, Tanshinone IIA, has been shown to inhibit the growth of cancer cells by promoting ferroptosis. researchgate.net

Summary of Protective Effects Against Lipid Peroxidation
ModelInducing AgentKey FindingsReference
Mice Hearts (in vivo)AdriamycinLowered myocardial lipid peroxidation; Increased activities of superoxide dismutase, glutathione peroxidase, and catalase. nih.gov
Mitochondria (in vitro)AdriamycinInhibited mitochondrial lipid peroxidation and swelling. nih.govresearchgate.net
Heart Homogenate (in vitro)Adriamycin Semiquinone Free RadicalScavenged free radicals in a dose-dependent manner. nih.gov

Antineoplastic and Anti-Tumor Potential of this compound

The parent compound, Tanshinone IIA (Tan IIA), has been extensively studied for its anticancer properties across a wide range of human tumor cell lines. frontiersin.org Its water-soluble derivative, this compound, has been developed to improve bioavailability and also exhibits significant antineoplastic potential. spandidos-publications.com

Inhibition of Tumor Cell Proliferation and Migration in Diverse Cancer Models

Tanshinone IIA has been shown to effectively inhibit cell proliferation in numerous cancer cell lines, including gastric, lung, breast, and prostate cancers, in a time- and dose-dependent manner. frontiersin.orgnih.govnih.govnih.gov For instance, in human gastric cancer cell lines (SNU-638, MKN1, and AGS), Tan IIA significantly inhibited proliferation. nih.govnih.gov Similar anti-proliferative effects were observed in small cell lung cancer (SCLC) cells (H1688 and H446). researchgate.net

Beyond inhibiting proliferation, Tan IIA and its derivatives also suppress cancer cell migration and invasion, critical steps in tumor metastasis. nih.govnih.govsemanticscholar.org In gastric cancer cells, Tan IIA markedly inhibited cell migration and suppressed the expression of matrix metalloproteinases MMP-2 and MMP-9, which are crucial for invasion. nih.govsemanticscholar.org Studies on SCLC also demonstrated reduced cell migration following Tan IIA treatment. researchgate.net The mechanism often involves the downregulation of key regulatory proteins like Forkhead box M1 (FOXM1). nih.govsemanticscholar.orgfrontiersin.org

Inhibition of Proliferation and Migration by Tanshinone IIA
Cancer ModelCell LinesEffectKey Molecular Target/ObservationReference
Gastric CancerSNU-638, MKN1, AGS, SGC-7901Inhibition of proliferation and migrationDownregulation of FOXM1, MMP-2, MMP-9 nih.govnih.govnih.govsemanticscholar.org
Small Cell Lung Cancer (SCLC)H1688, H446Inhibition of proliferation and migrationInhibition of PI3K/Akt pathway researchgate.netnih.gov
Breast CancerMCF-7, MDA-MB-453Inhibition of proliferationS phase arrest, modulation of PI3K/Akt/mTOR pathway scienceopen.com
Oral Squamous Cell Carcinoma (OSCC)CAL27, SCC4, SCC25Suppression of cell viability and colony formationPromotion of PUMA-mediated apoptosis jcancer.orgtmc.edu

Induction of Apoptosis and Autophagy in Neoplastic Cells

A primary mechanism of the anti-tumor activity of Tanshinone IIA and its sulfonic acid derivative is the induction of programmed cell death, specifically apoptosis and autophagy.

Apoptosis: Treatment with Tan IIA leads to a significant, dose-dependent increase in apoptosis in various cancer cells, including gastric and ovarian cancer. nih.govnih.govnih.gov This is achieved through the modulation of apoptosis-regulating proteins. Studies show that Tan IIA increases the expression of pro-apoptotic proteins like Bax and cleaved caspase-3, while decreasing the levels of anti-apoptotic proteins such as Bcl-2. frontiersin.orgnih.govnih.gov In ovarian cancer cells, Tan IIA was found to upregulate caspases-3, -8, and -9 and downregulate the mitochondrial protective proteins Bcl-w and Mcl-1L. nih.gov This suggests that Tan IIA induces apoptosis through both intrinsic (mitochondrial) and extrinsic pathways.

Autophagy: In addition to apoptosis, Tan IIA can induce autophagic cell death in cancer cells. nih.govguoncologynow.commdpi.com In leukemia cells, Tan IIA was shown to increase the expression of microtubule-associated protein light chain 3 (LC3) II, a hallmark of autophagy. nih.gov It also upregulates other autophagy-related proteins like Atg7 and Beclin-1. guoncologynow.com This induction of autophagy has been observed in multiple cancer types, including renal cell carcinoma and glioblastoma. guoncologynow.commdpi.com In some contexts, this process is linked to the generation of reactive oxygen species (ROS). frontiersin.org

Modulation of Key Oncogenic Signaling Pathways (e.g., STAT3, PI3K/Akt, mTOR)

Tanshinone IIA and its derivatives exert their anti-cancer effects by targeting several critical signaling pathways that are often dysregulated in cancer.

STAT3 Pathway: The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers, promoting proliferation and survival. nih.gov Tan IIA has been shown to significantly inhibit the phosphorylation of STAT3 at Tyr705, thereby blocking its activation. nih.govnih.govnih.govresearchgate.net This downregulation of STAT3 activation is a key mechanism for the anti-proliferative and pro-apoptotic effects of Tan IIA in cancers like gastric and bladder cancer. nih.govnih.govnih.gov Overexpression of STAT3 has been shown to reverse the tumor-suppressive effects of Tan IIA, confirming STAT3 as a critical target. nih.govnih.gov

PI3K/Akt/mTOR Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and survival. Tan IIA and its derivatives are potent inhibitors of this pathway. frontiersin.orgnih.govnih.govresearchgate.net Treatment with Tan IIA has been shown to decrease the phosphorylation of key components like PI3K, Akt, and mTOR in various cancers, including prostate, breast, and small cell lung cancer. nih.govscienceopen.comresearchgate.net By inhibiting this pathway, Tan IIA can induce apoptosis, trigger cell cycle arrest, and inhibit cell migration. frontiersin.orgnih.govnih.gov

Inhibition of Angiogenesis in Tumor Microenvironment

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. Both Tanshinone IIA and Sodium Tanshinone IIA Sulfonate (STS) have demonstrated anti-angiogenic properties. nih.govnih.govfrontiersin.org Tan IIA has been reported to inhibit angiogenesis in human endothelial progenitor cells (EPCs) and human umbilical vein endothelial cells (HUVECs). nih.gov In preclinical in vivo models, such as the chick chorioallantoic membrane (CAM) assay and Matrigel plug assay in mice, Tan IIA significantly repressed vessel formation that was stimulated by Vascular Endothelial Growth Factor (VEGF). nih.gov

STS has also been shown to modulate angiogenesis. spandidos-publications.comnih.govnih.govnih.gov While some studies show it promotes angiogenesis in the context of ischemia recovery spandidos-publications.comnih.govnih.gov, in the tumor context, it can contribute to anti-tumor effects by normalizing tumor blood vessels. frontiersin.org This normalization can alleviate the hypoxic tumor microenvironment, potentially improving the efficacy of other cancer therapies. frontiersin.org The anti-angiogenic effects are often linked to the inhibition of key signaling pathways, including PI3K/Akt. frontiersin.org

Enhancement of Anti-PD1 Therapy in Preclinical Cancer Models

A significant recent finding is the ability of Sodium Tanshinone IIA Sulfonate (STS) to enhance the efficacy of immune checkpoint blockade therapy, specifically anti-Programmed cell death 1 (anti-PD1) therapy. nih.govfrontiersin.orgnih.gov This synergistic effect has been demonstrated in preclinical models of colorectal cancer. nih.govfrontiersin.org

The underlying mechanism involves the dual inhibition of tryptophan metabolism enzymes: indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase 2 (TDO2). nih.govnih.gov By inhibiting these enzymes, STS reduces the production of kynurenine, a metabolite that suppresses the immune system. nih.govfrontiersin.org This leads to a more favorable tumor microenvironment for an anti-tumor immune response, characterized by:

A decrease in the number of immunosuppressive regulatory T cells (Tregs, identified by the marker FOXP3). nih.gov

An increase in the infiltration and percentage of tumor-killing CD8+ T cells within the tumor. nih.govnih.gov

In vivo studies have shown that the combination of STS and an anti-PD1 antibody leads to suppressed tumor growth more effectively than either agent alone. nih.govfrontiersin.org


Regulation of Epithelial-Mesenchymal Transition (EMT) in Cancer Progression

The epithelial-mesenchymal transition (EMT) is a cellular process implicated in cancer progression, conferring migratory and invasive properties to cancer cells. Preclinical studies indicate that Tanshinone IIA can inhibit EMT in various cancer models, suggesting a potential mechanism for its anti-metastatic effects.

In human bladder cancer cells, Tanshinone IIA has been shown to inhibit migration and invasion. nih.gov This is accompanied by the upregulation of the epithelial marker E-cadherin and the downregulation of mesenchymal markers such as N-cadherin and Vimentin. nih.gov Furthermore, the expression of transcription factors that drive EMT, including Snail and Slug, is also suppressed by Tanshinone IIA in a time- and dose-dependent manner. nih.gov The mechanism behind this appears to involve the modulation of the STAT3-CCL2 signaling pathway. nih.gov

Similarly, in colorectal cancer, Tanshinone IIA has been found to suppress EMT and the migratory ability of cancer cells. nih.govtandfonline.com It achieves this by increasing the expression of E-cadherin while decreasing the expression of Snail, N-cadherin, and Vimentin. nih.govtandfonline.com Further investigation into the underlying mechanism points to the suppression of the β-arrestin1-mediated β-catenin signaling pathway. nih.govtandfonline.com Studies have also shown that Tanshinone IIA can inhibit the invasion and metastasis of colorectal cancer cells by downregulating the protein expression of matrix metalloproteinases MMP-2 and MMP-9. aging-us.com

In the context of breast cancer, Tanshinone IIA has been observed to reverse hypoxia-induced EMT. mdpi.comnih.gov Hypoxic conditions typically lead to a reduction in E-cadherin and an increase in vimentin protein levels, a change that is counteracted by Tanshinone IIA. mdpi.comnih.gov This effect is thought to be mediated through the downregulation of HIF-1α expression. mdpi.comnih.gov

The inhibitory effects of Tanshinone IIA on EMT are not limited to these cancer types. In liver cancer, it has been shown to hinder the EMT process triggered by EGF and TGF-β1 by regulating the PI3K/Akt/ERK axis. rti.org This involves the reversal of changes in EMT biomarker proteins, including MMP-2, E-cadherin, N-cadherin, vimentin, and Snail. rti.org

While most of the direct evidence on EMT regulation pertains to Tanshinone IIA, one study has indicated that Tanshinone IIA sulfonate may have a role in the immunotherapy of colorectal cancer by suppressing IDO1 and TDO2, which are involved in tumor immune evasion. rti.org This suggests that the sulfonic acid derivative also impacts cancer progression, although its specific effects on EMT are yet to be fully elucidated.

Table 1: Effects of Tanshinone IIA on Epithelial-Mesenchymal Transition in Various Cancer Cell Lines

Cancer Type Cell Lines Key Findings Signaling Pathway Implicated
Bladder Cancer 5637, BFTC, T24 Inhibited migration and invasion; upregulated E-cadherin; downregulated N-cadherin, Vimentin, Snail, and Slug. nih.gov STAT3-CCL2 nih.gov
Colorectal Cancer HCT-116, LoVo Suppressed EMT and migratory ability; increased E-cadherin; decreased Snail, N-cadherin, and Vimentin. nih.govtandfonline.com β-arrestin1/β-catenin nih.govtandfonline.com
Breast Cancer MCF-7, HCC1973 Reversed hypoxia-induced EMT; restored E-cadherin and vimentin levels. mdpi.comnih.gov HIF-1α mdpi.comnih.gov
Liver Cancer HepG2 Hindered EMT triggered by EGF and TGF-β1; reversed changes in MMP-2, E-cadherin, N-cadherin, vimentin, and Snail. rti.org PI3K/Akt/ERK rti.org

Renoprotective Mechanisms of this compound

Amelioration of Renal Pathological Damage and Improvement of Renal Function

Preclinical studies have demonstrated the renoprotective effects of Tanshinone IIA and its sulfonic acid derivative, Sodium Tanshinone IIA Sulfonate (STS), in various models of kidney injury. In a mouse model of acute kidney injury (AKI) transitioning to chronic kidney disease (CKD), Tanshinone IIA was found to effectively improve kidney function. nih.gov In rats with chronic renal failure, Tanshinone IIA was able to reduce the 24-hour urine volume and protein content. nih.gov

In models of diabetic nephropathy, Tanshinone IIA has been shown to reduce proteinuria and ameliorate renal histopathological damage. nih.gov It also decreased levels of blood urea nitrogen (BUN) and serum creatinine (SCr). nih.gov Similarly, STS has been observed to improve pathological tissue damage in adriamycin-induced nephropathy in rats. nih.govmdpi.com

In the context of drug-induced kidney injury, Tanshinone IIA has demonstrated a protective role. In a cisplatin-induced AKI model, it improved renal function. frontiersin.org

Anti-Fibrotic Effects and Extracellular Matrix Remodeling

Renal fibrosis is a common pathway for the progression of various chronic kidney diseases. Both Tanshinone IIA and its sulfonic acid derivative have shown significant anti-fibrotic effects in preclinical models.

Tanshinone IIA has been found to attenuate renal fibrosis after acute kidney injury by lessening the accumulation of fibronectin and collagen in the tubulointerstitium. nih.gov A key mechanism appears to be the inhibition of the recruitment of fibrocytes into the injured kidney. nih.gov In diabetic nephropathy models, Tanshinone IIA attenuates collagen formation, a major component of the extracellular matrix (ECM), thereby inhibiting glomerular hypertrophy. nih.gov

In a rat model of partial bladder outlet obstruction, Sodium Tanshinone IIA Sulfonate (STS) was shown to ameliorate bladder fibrosis. plos.org This effect is linked to the inhibition of the TGF-β/Smad signaling pathway, a key pathway in fibrosis. plos.org Furthermore, STS has been found to ameliorate cardiac, renal, and atrial fibrosis by targeting TGF-β1 signaling. plos.org

Studies on unilateral ureteral obstruction (UUO), a model for renal fibrosis, have shown that Tanshinone IIA can reduce the synthesis and deposition of collagen fibers. nih.gov It also mitigates the expression of extracellular matrix components, including collagen I, α-smooth muscle actin (α-SMA), vimentin, and fibronectin. tandfonline.com

Anti-Apoptosis and Autophagy Promotion in Renal Cells

Cell death and impaired cellular clearing processes like autophagy are critical in the pathogenesis of kidney diseases. In obese rats with renal ischemia-reperfusion injury, Tanshinone IIA was found to alleviate apoptosis. aging-us.com This anti-apoptotic effect is potentially mediated by improving mitochondrial function through the PI3K/Akt/Bad pathway. aging-us.com In human renal cell carcinoma cells, Tanshinone IIA has been shown to induce apoptosis, suggesting a context-dependent role in regulating cell survival. scispace.com

Tanshinone IIA has also been found to promote autophagy in the renal tissues of diabetic nephropathy models. nih.gov This effect, which may help in clearing damaged cellular components and improving renal tubular fibrosis, is potentially regulated through the miR-34-5p/Notch1 axis. nih.gov In a model of diabetic nephropathy, Tanshinone IIA was shown to alleviate podocyte injury by promoting autophagy and inhibiting inflammation, which was associated with the regulation of the PI3K/Akt/mTOR signaling pathway. nih.govdovepress.comnih.gov

Protection Against Drug-Induced Kidney Injury Models

Drug-induced nephrotoxicity is a significant clinical problem. Preclinical research suggests that Tanshinone IIA has a protective effect in these models. In a cisplatin-induced acute kidney injury model, Tanshinone IIA was found to reduce renal inflammation and pathological damage. nih.govmdpi.com The mechanism for this protection involves the activation of the pregnane X receptor (PXR) and subsequent inhibition of the PXR-mediated NF-κB signaling pathway. nih.govmdpi.comfrontiersin.org

Studies on vancomycin-induced renal injury have also been conducted, indicating a broader protective effect of Tanshinone IIA against drug-induced kidney damage. nih.govmdpi.com Furthermore, in a model of contrast-induced nephropathy, Tanshinone IIA was found to reduce tubular necrosis, apoptosis, and oxidative stress, with the effects potentially linked to the activation of the Nrf2/antioxidant response element (ARE) pathway. nih.gov

Modulation of Renal-Specific Signaling Pathways (e.g., PXR-NF-κB, NOX4/p22phox, SIRT1/FoxO1)

The renoprotective effects of Tanshinone IIA and its sulfonic acid derivative are mediated through the modulation of several key signaling pathways.

PXR-NF-κB Pathway: In cisplatin-induced acute kidney injury, Tanshinone IIA has been shown to activate the Pregnane X Receptor (PXR), which in turn inhibits the nuclear factor-κB (NF-κB) signaling pathway. nih.govfrontiersin.org This leads to a reduction in renal inflammation and pathological damage. nih.govfrontiersin.org

NOX4/p22phox Pathway: In a model of uric acid nephropathy, Tanshinone IIA was found to inhibit the expression of nicotinamide adenine dinucleotide phosphate (NADPH) oxidase 4 (NOX4) and its subunit p22phox. nih.gov This inhibition of the NOX4/p22phox pathway helps to mitigate oxidative stress associated with this condition. nih.gov

SIRT1/FoxO1 Pathway: In the context of diabetic nephropathy, Sodium Tanshinone IIA Sulfonate (STS) has been shown to protect endothelial cells by inhibiting oxidative stress and regulating Sirtuin 1 (SIRT1) and the acetylation of Forkhead box protein O1 (FoxO1). nih.gov An in vitro study also demonstrated that STS can attenuate inflammation by upregulating circ-Sirt1 and subsequently inhibiting the translocation of NF-κB. nih.gov

Table 2: Renoprotective Mechanisms of Tanshinone IIA and its Sulfonic Acid Derivative

Mechanism Compound Model Key Findings Signaling Pathway
Amelioration of Renal Damage Tanshinone IIA Acute & Chronic Kidney Injury Improved kidney function, reduced proteinuria. nih.govnih.gov -
Sodium Tanshinone IIA Sulfonate Adriamycin-induced Nephropathy Improved pathological tissue damage. nih.govmdpi.com -
Anti-Fibrotic Effects Tanshinone IIA Acute Kidney Injury, Diabetic Nephropathy Decreased collagen and fibronectin deposition, inhibited fibrocyte recruitment. nih.govnih.gov TGF-β/Smad plos.orgnih.gov
Sodium Tanshinone IIA Sulfonate Bladder Outlet Obstruction Ameliorated fibrosis. plos.org TGF-β/Smad plos.org
Anti-Apoptosis & Autophagy Tanshinone IIA Renal Ischemia-Reperfusion Alleviated apoptosis. aging-us.com PI3K/Akt/Bad aging-us.com
Tanshinone IIA Diabetic Nephropathy Promoted autophagy in renal tissues. nih.gov miR-34-5p/Notch1, PI3K/Akt/mTOR nih.govnih.gov
Protection Against Drug-Induced Injury Tanshinone IIA Cisplatin-induced AKI Reduced inflammation and pathological damage. nih.govmdpi.com PXR-NF-κB nih.govmdpi.comfrontiersin.org
Modulation of Signaling Pathways Tanshinone IIA Cisplatin-induced AKI Activated PXR, inhibited NF-κB. nih.govfrontiersin.org PXR-NF-κB nih.govfrontiersin.org
Tanshinone IIA Uric Acid Nephropathy Inhibited NOX4/p22phox expression. nih.gov NOX4/p22phox nih.gov
Sodium Tanshinone IIA Sulfonate Diabetic Nephropathy Regulated SIRT1 and FoxO1 acetylation. nih.gov SIRT1/FoxO1 nih.gov

Neuroprotective Activities of this compound

Tanshinone IIA (Tan-IIA) and its derivative, sodium tanshinone IIA sulfonate (STS), have demonstrated significant neuroprotective properties in various preclinical models. These compounds exhibit effects that mitigate pathological processes associated with neurodegenerative diseases and neuronal injury.

In the context of Alzheimer's disease (AD), Tanshinone IIA, the parent compound of STS, has been shown to offer neuroprotective benefits by addressing key pathological features of the disease. In animal models of AD, treatment with Tan-IIA improved neuronal morphology and attenuated oxidative stress and neuroinflammation in brain tissue. nih.gov Studies have shown that Tan-IIA can protect primary neurons from neurotoxicity induced by β-amyloid (Aβ). nih.govpolyu.edu.hk It also prevented memory deficits in mice with streptozotocin-induced cognitive impairment. nih.govresearchgate.net

Mechanistically, Tan-IIA's effects in AD models are linked to its ability to modulate inflammation, oxidative stress, apoptosis, and synaptic plasticity. researchgate.net It has been found to inhibit the receptor for advanced glycation end products (RAGE)/NF-κB signaling pathway, which is involved in neuroinflammation. nih.gov In APP/PS1 mice, a transgenic model for AD, Tan-IIA treatment ameliorated cognitive deficits, reduced Aβ accumulation, and prevented the loss of neurons and synapses. nih.gov Specifically, it prevented the loss of NeuN-positive neurons in the parietal cortex and hippocampus and reduced the loss of the pre-synaptic protein synaptophysin (Syn) and the post-synaptic protein PSD-95. nih.gov

Furthermore, STS has been investigated for its potential in AD. In vitro studies using Aβ-treated SH-SY5Y cells revealed that pretreatment with STS could protect against Aβ-induced cell toxicity in a dose-dependent manner. hku.hk This neuroprotective effect is associated with the modulation of Aβ degradation and generation, along with the inhibition of oxidative stress and neuroinflammation. hku.hk

Sodium tanshinone IIA sulfonate (STS) has shown protective effects against neuronal injury in models of cerebral ischemia-reperfusion. In a rat model of transient middle cerebral artery occlusion and reperfusion (MCAO/R), STS treatment significantly reduced infarct volumes, improved neurological deficits, and decreased brain water content. nih.gov The protective mechanism of STS in this context involves the suppression of autophagy and inflammatory activity. nih.gov The treatment reduced neuroinflammation, as indicated by decreased infiltration of macrophages and neutrophils in the brain. nih.gov

Tanshinone IIA also protects against neuronal damage by mitigating oxidative stress. In cultured cortical neurons, Tan-IIA pretreatment suppressed cell death induced by Aβ₂₅₋₃₅ exposure. nih.gov It counteracted the Aβ-induced loss of cell viability, apoptosis, and the decrease in antioxidant enzyme activities like superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px). nih.gov Tan-IIA also reduced the increase in caspase-3 activity and ameliorated the reduction in the Bcl-2/Bax ratio caused by Aβ₂₅₋₃₅. nih.gov Additionally, Tan-IIA has been shown to protect against lipopolysaccharide-induced brain injury by preserving the integrity of the blood-brain barrier and suppressing oxidative stress and inflammatory responses. rsc.org

Table 1: Neuroprotective Effects of Tanshinone IIA and its Sulfonic Acid Derivative

Compound Model System Key Findings Reference
Tanshinone IIA APP/PS1 Mice (AD model) Ameliorated cognitive deficits; Prevented loss of neurons and synaptic proteins (Syn, PSD-95); Reduced neuroinflammation. nih.gov
Tanshinone IIA Aβ₂₅₋₃₅-treated rat cortical neurons Protected against neurotoxicity; Suppressed apoptosis; Reduced oxidative stress by increasing SOD and GSH-Px activities. nih.gov
Sodium Tanshinone IIA Sulfonate (STS) Aβ-treated SH-SY5Y cells Protected against Aβ-induced cell toxicity in a dose-dependent manner; Modulated Aβ degradation and generation. hku.hk
Sodium Tanshinone IIA Sulfonate (STS) Rat MCAO/R model (Stroke) Reduced infarct volume; Improved neurological deficits; Suppressed autophagy and neuroinflammation. nih.gov

Other Biological Activities and Mechanisms of this compound

Sodium tanshinone IIA sulphonate has been demonstrated to induce a dose-dependent relaxation of mouse tracheal rings. nih.govresearchgate.net This effect occurs independently of β-adrenoceptors and the airway epithelium. nih.govresearchgate.net The underlying mechanism of this tracheal relaxant effect is primarily mediated by the inhibition of extracellular Ca²⁺ influx through L-type voltage-dependent Ca²⁺ channels. nih.govresearchgate.net Additionally, the activation of the ATP-sensitive K⁺ channel contributes partially to this relaxation response, as pretreatment with a blocker for this channel attenuated the effect. nih.govresearchgate.net The compound was also found to abrogate the elevation in intracellular Ca²⁺ concentration that is typically evoked by high KCl or carbachol in tracheal smooth muscle cells. nih.govresearchgate.net

In a separate study, STS was shown to stimulate Cl- secretion in mouse tracheal epithelium. nih.govplos.org This action is dependent on the muscarinic acetylcholine receptor (mAChR) and involves an increase in intracellular Ca²⁺ concentration, which in turn activates Ca²⁺-activated Cl⁻ channels. nih.govplos.org

While Tanshinone IIA itself does not exhibit significant antibacterial activity, certain synthetic derivatives have shown promise. nih.gov Specifically, 2-(N-pyrrolidine-alkyl) tanshinone derivatives have been synthesized and evaluated for their antibacterial properties. nih.gov These derivatives displayed selective and promising antibacterial activity against Gram-positive bacteria. nih.gov The mechanism of their antibacterial action involves the generation of Fenton-mediated hydroxyl radicals and the disruption of the bacterial cell membrane. nih.gov Other related tanshinones, such as cryptotanshinone (B1669641) and dihydrotanshinone I, have also been reported to have stronger antimicrobial activity than Tanshinone IIA. polyu.edu.hk

Table 2: Antibacterial Activity of Tanshinone Compounds

Compound Activity Mechanism Reference
Tanshinone IIA No significant antibacterial activity (MIC > 128 µg/mL) Not Applicable nih.gov
2-(N-pyrrolidine-alkyl) tanshinone derivatives Active against Gram-positive bacteria Involvement of Fenton-mediated hydroxyl radicals; Disruption of the cell membrane. nih.gov
Cryptotanshinone & Dihydrotanshinone I Exhibit antimicrobial activity Not specified in detail polyu.edu.hk

Tanshinone IIA, the parent compound of this compound, plays a dual role in regulating bone metabolism by promoting bone formation and inhibiting bone resorption. mdpi.com It has been shown to enhance osteoblast differentiation and inhibit osteoclast activity. mdpi.com

In cell culture studies, T-IIA increased osteogenic differentiation in human periodontal ligament stem cells, upregulating genes related to osteoblastogenesis such as osteocalcin (OCN), osteopontin (OPN), and runt-related transcription factor 2 (Runx2). nih.gov It also improved the viability of osteoblasts in a dose-dependent manner. researchgate.net Conversely, T-IIA suppresses osteoclastogenesis by inhibiting the RANKL-induced activation of the NF-κB, MAPK, and Akt signaling pathways. mdpi.comnih.gov This leads to reduced osteoclast fusion, actin ring formation, and bone resorption area. nih.gov The compound helps to delay osteoblast apoptosis and inhibit osteoclast differentiation. mdpi.comresearchgate.net These multifaceted bone-protective properties make it a promising agent for addressing bone metabolic disorders. mdpi.com

Table 3: Effects of Tanshinone IIA on Bone Cells

Cell Type Effect of Tanshinone IIA Underlying Mechanism Reference
Osteoblasts Promotes differentiation and survival; Increases viability. Upregulates osteogenic genes (OCN, OPN, Runx2); Regulates NF-κB signaling. nih.govresearchgate.net
Osteoclasts Inhibits differentiation and function; Reduces bone resorption. Inhibits RANKL-induced activation of NF-κB, MAPK, and Akt pathways. mdpi.comnih.gov

Preclinical Pharmacokinetics and Pharmacodynamics of Tanshinone Iia Sulfonic Acid

Absorption and Distribution Studies in Animal Models

Following intravenous administration in Sprague-Dawley rats, tanshinone IIA sulfonic acid distributes rapidly into various tissues. nih.gov Studies utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS) have identified the primary distribution sites. nih.gov

Key findings from tissue distribution studies in rats are:

Major Distribution Tissues : The highest concentrations of the compound are found in the liver, kidney, lung, small intestine, and duodenum. nih.gov

Blood-Brain Barrier : this compound demonstrates difficulty in crossing the blood-brain barrier, suggesting limited distribution to the central nervous system. nih.gov

Tissue Accumulation : After 24 hours, the compound is detectable only in the kidney, stomach, and small intestine, which indicates that there is no long-term accumulation in rat tissues. nih.gov

Table 1: Tissue Distribution of this compound in Rats
TissueDistribution LevelReference
LiverMajor nih.gov
KidneyMajor nih.gov
LungMajor nih.gov
Small IntestineMajor nih.gov
DuodenumMajor nih.gov
BrainLimited nih.gov

Metabolic Pathways and Enzyme Interactions (e.g., Cytochrome P450 Enzymes)

The interaction of this compound with metabolic enzymes, particularly the cytochrome P450 (CYP) system, has been investigated in vitro using human liver microsomes and recombinant CYP isoforms. These studies reveal that the compound is not a significant substrate for metabolism by major CYP enzymes but rather acts as an inhibitor.

Primary Interaction : this compound primarily and potently inhibits the activity of CYP3A4 in a dose-dependent manner.

Other Isoforms : Other major CYP isoforms, including CYP1A2, CYP2A6, CYP2C9, CYP2D6, CYP2E1, and CYP2C19, showed minimal to no inhibition by the compound.

This specific inhibition of CYP3A4 suggests a potential for drug-drug interactions with other substrates metabolized by this enzyme.

Excretion Profiles

The excretion profile of this compound in animal models has not been quantitatively detailed in the reviewed scientific literature. However, distribution studies provide strong indications of the primary routes of elimination. The presence of the compound in the kidney and small intestine 24 hours after administration suggests that both renal (urinary) and biliary (fecal) pathways are involved in its excretion from the body. nih.gov

Comparative Pharmacokinetics with Tanshinone IIA

The pharmacokinetic profile of this compound differs significantly from its parent compound, tanshinone IIA, primarily due to the intended structural modification to increase water solubility. frontiersin.orgnih.gov Tanshinone IIA is highly lipophilic, which results in poor aqueous solubility, leading to very low oral bioavailability, reported to be below 3.5% in rats.

This compound, being administered intravenously, has 100% bioavailability. Its elimination is rapid, with a reported half-life of approximately 1 hour in human volunteers following intravenous infusion. This rapid clearance, coupled with its distribution to the liver and kidney, suggests efficient elimination processes. nih.gov

Table 2: Comparative Pharmacokinetic Properties
ParameterThis compound (STS)Tanshinone IIAReference
Water SolubilityHighLow frontiersin.orgnih.gov
Oral BioavailabilityNot applicable (IV use)Very Low (<3.5% in rats)
Primary DistributionLiver, kidney, lung, small intestineLiver, lung nih.gov
MetabolismInhibitor of CYP3A4Hydroxylation, dehydrogenation, glucuronidation
Elimination Half-lifeRapid (~1 hour in humans)Slower (~7.5 hours in rats)
Excretion RouteImplied Renal and FecalBile, Urine, Feces nih.gov

Advanced Research Methodologies and Future Directions for Tanshinone Iia Sulfonic Acid Research

Computational Approaches in Tanshinone IIA Sulfonic Acid Research

Computational methods have become indispensable in modern drug discovery, offering powerful tools to predict and analyze the interactions between drug molecules and biological systems. For Tanshinone IIA and its sulfonic acid derivative, these approaches help to identify multiple targets, predict binding affinities, and understand the structural features essential for its biological activity.

Network Pharmacology for Identifying Multi-Target Interactions

Network pharmacology is a holistic approach that integrates systems biology and computational analysis to understand the complex relationships between drugs, targets, and diseases. fao.orgresearchgate.net This methodology is particularly well-suited for studying compounds like Tanshinone IIA, which exert their effects through multiple biological targets rather than a single one.

By constructing and analyzing "drug-target-disease" networks, researchers can identify the key proteins and signaling pathways modulated by Tanshinone IIA. For instance, network pharmacology studies have identified numerous potential targets associated with its effects in various conditions. In the context of neuroblastoma, analyses predicted 107 common targets between Tanshinone IIA and the disease, with key proteins including GRB2, SRC, EGFR, PTPN1, ESR1, IGF1, MAPK1, PIK3R1, AKT1, and IGF1R. nih.gov Similarly, in studies related to pulmonary hypertension, network analysis identified crucial targets such as HSP90AA1, PTPN11, and CA2. mdpi.com These findings illustrate the compound's ability to modulate complex signaling cascades, including pathways related to cancer, apoptosis, and oxidative stress. nih.gov

Molecular Docking and Dynamics Simulations for Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. mdpi.com It is frequently used to forecast the binding affinity and interaction patterns of ligands with their protein targets. This method has been instrumental in validating the targets identified through network pharmacology for Tanshinone IIA and its derivatives.

Molecular docking simulations have shown that Tanshinone IIA can effectively bind to various key target proteins. For example, in a study on prostate cancer, Tanshinone IIA demonstrated a strong binding affinity for Peroxisome Proliferator-Activated Receptor Gamma (PPARG) with a binding-free energy of -9.9 kcal/mol, suggesting a high degree of interaction. nih.gov Research on pulmonary hypertension also confirmed strong binding to core targets, with calculated binding energies indicating stable interactions. mdpi.com Furthermore, molecular dynamics simulations, which analyze the physical movements of atoms and molecules, have been used to study derivatives like Tanshinone IIA sulfonate sodium (TSS). These studies have highlighted the critical role of the hydrophilic sulfonic acid group in achieving stable binding with target proteins, such as the papain-like protease (PLpro) of SARS-CoV-2. scienceopen.comacs.org

Below is a table summarizing the results of molecular docking studies, showing the binding energies of Tanshinone IIA with various protein targets.

Target ProteinAssociated ConditionBinding Energy (kcal/mol)
PPARGProstate Cancer-9.9
PPARAProstate Cancer-9.2
STAT1Prostate Cancer-7.0
HSP90AA1Pulmonary Hypertension-7.43
PTPN11Pulmonary Hypertension-7.21
CA2Pulmonary Hypertension-6.59

Data sourced from multiple computational studies. mdpi.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

While specific Quantitative Structure-Activity Relationship (QSAR) models for this compound are not extensively detailed in the literature, the foundational principles of structure-activity relationships (SAR) have been explored. SAR studies investigate how the chemical structure of a compound influences its biological activity and are a prerequisite for developing predictive QSAR models.

Research on derivatives of Tanshinone IIA sulfonate sodium (TSS) has provided valuable SAR insights. For example, studies on its inhibitory activity against the SARS-CoV-2 papain-like protease revealed that the sulfonic acid group plays a significant role in its interaction with the target enzyme. scienceopen.comacs.org The absence of this sulfonyl group in an analogue resulted in a loss of inhibitory activity, highlighting its critical importance for the compound's function. acs.org These findings, which link specific chemical moieties to biological effects, are the essential building blocks for creating QSAR models that can computationally predict the activity of novel, unsynthesized derivatives, thereby accelerating the drug discovery process.

In Vitro Cellular and Biochemical Research Models

In vitro models, utilizing living cells or biochemical assays outside of a whole organism, are fundamental to elucidating the specific molecular and cellular mechanisms of action of this compound. These controlled experimental systems allow for detailed investigation into its effects on cell behavior and biochemical pathways.

Primary Cell Cultures and Established Cell Lines for Mechanism Elucidation

Established cell lines and primary cell cultures are crucial tools for studying the effects of compounds in a controlled biological context. Researchers have used various cell lines to investigate the mechanisms of Tanshinone IIA and its sulfonic acid derivative.

In cancer research, the LNCaP prostate cancer cell line was used to demonstrate that Tanshinone IIA can suppress cell viability. nih.gov Studies on vascular health have employed vascular smooth muscle cells (VSMCs) to show that sodium tanshinone IIA sulfonate can inhibit the proliferation and migration induced by high glucose conditions, which is relevant to diabetic complications. nih.gov Furthermore, in the context of diabetic kidney disease, animal studies have been supported by in vitro work using renal cell lines to understand the protective mechanisms of the compound. frontiersin.org These cell-based studies are vital for observing cellular responses and dissecting the signaling pathways involved in the therapeutic effects of this compound.

Enzymatic Assays and Biochemical Pathway Analysis

Enzymatic assays are laboratory procedures that measure the activity of specific enzymes and are used to determine if a compound acts as an inhibitor or an activator. Such assays have been critical in identifying the direct molecular targets of Tanshinone IIA and its derivatives.

For example, in vitro enzymatic assays were used to screen derivatives of Tanshinone IIA sulfonate sodium against the protease activity of the SARS-CoV-2 papain-like protease. acs.org In the context of inflammation and thrombosis, cell-free assays demonstrated that the related compound cryptotanshinone (B1669641) significantly inhibits microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1) and 5-lipoxygenase, while Tanshinone IIA showed no relevant inhibition of these specific targets. mdpi.com Additionally, studies on high glucose-induced vascular smooth muscle cells showed that sodium tanshinone IIA sulfonate attenuates the enzymatic activity of matrix metalloproteinase-2 (MMP-2) and activates AMP-activated protein kinase (AMPK), a key regulator of cellular energy metabolism. nih.gov These biochemical analyses provide direct evidence of the compound's interaction with key enzymes and its subsequent impact on major signaling pathways. nih.gov

In Vivo Animal Models for Disease Pathogenesis Studies

The in vivo evaluation of this compound and its parent compound, Tanshinone IIA, utilizes a range of animal models to investigate disease mechanisms and therapeutic efficacy. These models are crucial for understanding the complex physiological and pathological responses to the compound.

Genetically Modified Animal Models

Genetically modified animal models offer a sophisticated platform to dissect the molecular pathways involved in the therapeutic action of Tanshinone IIA. A notable example is the use of transgenic mouse models in Alzheimer's disease research.

In a study investigating the neuroprotective effects of Tanshinone IIA, six-month-old APP/PS1 transgenic mice were used. nih.gov This model, which overexpresses human amyloid precursor protein (APP) and a mutant form of presenilin-1 (PS1), recapitulates key aspects of Alzheimer's pathology, including the accumulation of beta-amyloid plaques. Treatment with Tanshinone IIA was found to mitigate memory impairment and rescue hippocampal long-term potentiation in these mice. nih.gov Mechanistically, the compound reduced the accumulation of beta-amyloid 1-42 and phosphorylated Tau protein, key pathological hallmarks of the disease. nih.gov

Another area where genetically modified models are valuable is in cardiovascular research. For instance, ovariectomized ApoE−/− mice have been used to study the anti-atherosclerotic effects of Tanshinone IIA, demonstrating its estrogen receptor-mediated antioxidative properties. mdpi.com While specific studies on genetically modified models for this compound are less prevalent in the current literature, the approaches used for the parent compound provide a clear roadmap for future investigations into the sulfonic acid derivative's specific mechanisms of action.

The use of knockout models, such as in the study of Dictyostelium discoideum where ablation of SESN (sesn-) or MIOS (mios-) genes elucidated the role of Tanshinone IIA in regulating mTORC1 and autophagy, provides a powerful tool for target identification and validation that can be translated to mammalian systems. nih.gov

Table 1: Examples of Genetically Modified Animal Models in Tanshinone IIA Research

Model Gene Modification Disease Studied Key Findings with Tanshinone IIA Treatment
APP/PS1 Transgenic Mouse Human amyloid precursor protein (APP) and presenilin-1 (PS1) overexpression Alzheimer's Disease Mitigated memory impairment, rescued hippocampal LTP, reduced beta-amyloid and p-Tau accumulation. nih.gov
ApoE−/− Mouse (ovariectomized) Apolipoprotein E knockout Atherosclerosis Demonstrated estrogen receptor-mediated antioxidative effects. mdpi.com
Dictyostelium discoideum (knockout) SESN or MIOS gene ablation Cellular signaling (mTORC1, autophagy) Loss of SESN or MIOS abolished the effect of Tanshinone IIA on mTORC1 inhibition and autophagy induction. nih.gov

Pharmacodynamic Biomarker Identification in Animal Models

Pharmacodynamic biomarkers are essential for assessing the physiological and therapeutic effects of this compound in vivo. A variety of biomarkers have been identified across different animal models of disease, reflecting the compound's multi-target nature.

For neurodegenerative diseases like Alzheimer's, key biomarkers include the levels of beta-amyloid and phosphorylated Tau in the brain, which were significantly reduced by Tanshinone IIA treatment in APP/PS1 transgenic mice. nih.gov Furthermore, brain-derived neurotrophic factor (BDNF) synthesis was promoted, indicating a positive effect on synaptic plasticity. nih.gov

In the context of cardiovascular disease, biomarkers related to oxidative stress and inflammation are commonly assessed. Studies have shown that Tanshinone IIA and its sulfonic acid derivative can modulate levels of superoxide (B77818) dismutase (SOD), malondialdehyde (MDA), and various inflammatory cytokines. In diabetic mice, sodium tanshinone IIA sulfonate was found to alleviate vascular senescence by modulating the A20-NFκB-NLRP3 inflammasome-catalase pathway. mdpi.com

Table 2: Key Pharmacodynamic Biomarkers for Tanshinone IIA and its Sulfonic Acid Derivative in Animal Models

Disease Model Animal Model Key Biomarkers
Alzheimer's Disease APP/PS1 Transgenic Mouse Beta-amyloid, Phosphorylated Tau, Brain-Derived Neurotrophic Factor (BDNF) nih.gov
Diabetic Nephropathy STZ-induced Diabetic Rat Transforming Growth Factor-beta (TGF-β), p65, Urinary Protein researchgate.net
Adriamycin-Induced Nephropathy Rat Transforming Growth Factor-beta1 (TGF-β1), Plasminogen Activator Inhibitor-1 (PAI-1), 24-hour Urinary Protein researchgate.net
Uric Acid Nephropathy Rat Monocyte Chemoattractant Protein-1 (MCP-1), Interleukin-1beta (IL-1β), NF-κB researchgate.net
Myocardial Infarction Rat Lactate Dehydrogenase (LDH), JNK phosphorylation frontiersin.org
Vascular Senescence in Diabetes Diabetic Mouse NLRP3 Inflammasome, Catalase, NF-κB mdpi.com

Novel Derivatization Strategies for Enhanced Bioactivity and Target Specificity

To overcome limitations of Tanshinone IIA, such as poor water solubility and bioavailability, various derivatization strategies have been explored. These modifications aim to enhance the compound's therapeutic potential and target specificity. The synthesis of sodium tanshinone IIA sulfonate is a prime example of a successful derivatization that significantly improves water solubility. researchgate.net

Researchers have designed and synthesized numerous novel analogs of Tanshinone IIA. For example, a series of twelve Tanshinone IIA analogs were synthesized and screened for their activity against monoacylglycerol lipase (B570770) (MAGL), a potential target for pain treatment. nih.govnih.gov One derivative, compound III-3, demonstrated significant inhibitory activity against MAGL and analgesic effects in a mouse pain model, along with improved solubility. nih.govnih.gov

Another approach involves the synthesis of derivatives to enhance endothelial protective activities. Twelve derivatives were synthesized and evaluated for their ability to protect human endothelial cells from oxidative stress. mdpi.com Compounds I-2 and II showed increased activity and water solubility compared to the parent compound, with their mechanism linked to the upregulation of antioxidant genes through the Nrf2 pathway. mdpi.com

Furthermore, structure-activity relationship (SAR) studies have been conducted to guide the design of more potent and selective derivatives. By synthesizing over 40 derivatives of Tanshinone IIA and cryptotanshinone, researchers identified several potent and selective inhibitors of 11β-hydroxysteroid dehydrogenase 1 (11β-HSD1), a target for metabolic syndrome. mdpi.comfrontiersin.orgnih.gov

The introduction of moieties like imidazole (B134444) has also been investigated to enhance antitumor activity. A series of Tanshinone IIA-based imidazole analogues were synthesized, with compound TA12 showing marked inhibition of breast cancer cell proliferation, migration, and invasion. nih.gov

Table 3: Examples of Novel Tanshinone IIA Derivatives and Their Enhanced Properties

Derivative/Analog Modification Strategy Enhanced Property/Target
Sodium Tanshinone IIA Sulfonate Sulfonation Improved water solubility researchgate.net
Compound III-3 Substitution with N-methyl-2-morpholinoacetamide Improved solubility, MAGL inhibition (analgesic) nih.govnih.gov
Compounds I-2 and II Undisclosed modifications Increased activity and water solubility, endothelial protection via Nrf2 pathway mdpi.com
Compounds 1, 17, and 30 Various modifications Selective inhibition of 11β-HSD1 (anti-diabetic) mdpi.comfrontiersin.orgnih.gov
TA12 Addition of imidazole moiety Enhanced anti-metastatic activity in breast cancer nih.gov

Integrative Omics Approaches for Comprehensive Mechanism Elucidation

Integrative omics approaches are powerful tools for gaining a holistic understanding of the mechanisms of action of therapeutic compounds. While research specifically on this compound is emerging, studies on the parent compound, Tanshinone IIA, have begun to utilize these technologies.

Proteomics and Metabolomics in Response to this compound Treatment

Proteomic analysis has been employed to identify the molecular targets and pathways affected by Tanshinone IIA and its sulfonic acid derivative. In a study on doxorubicin-induced nephropathy, proteomic assessment of sodium tanshinone IIA sulfonate treatment revealed the regulation of several proteins associated with the cytoskeleton, oxidative stress, and protein synthesis/degradation. nih.gov Another proteomic study investigated the effect of Tanshinone IIA on the expansion of human bone marrow mesenchymal stem cells, identifying 84 differentially expressed proteins. nih.govnih.gov This led to the discovery that Tanshinone IIA promotes proliferation by increasing the release of fibroblast growth factor 2 (FGF2) and activating the PI3K/AKT signaling pathway. nih.govnih.gov

Metabolomic studies have been applied to understand the biosynthesis of Tanshinones in Salvia miltiorrhiza. An integrative transcriptomic and metabolomic analysis under nitrogen starvation stress revealed changes in the metabolite profiles and the upregulation of genes involved in the MVA and MEP pathways of tanshinone biosynthesis. plos.orgnih.gov A study using 13C-metabolic flux analysis demonstrated that Tanshinone IIA ameliorates pulmonary fibrosis by inhibiting glycolysis and the TCA cycle in myofibroblasts. nih.gov

Transcriptomics and Epigenomics Studies

Transcriptomic analysis provides insights into the changes in gene expression induced by Tanshinone IIA. Integrated transcriptomic and proteomic analyses of different Salvia species have been used to identify genes involved in tanshinone biosynthesis, such as SmWRKY61, which, when overexpressed, significantly increases the content of Tanshinone I and Tanshinone IIA. nih.govfrontiersin.org Spatiotemporal and transcriptional characterization of Salvia miltiorrhiza roots has identified the critical period of tanshinone synthesis and the involvement of pathways like plant hormone signal transduction. mdpi.com

Epigenomic studies are a newer frontier in understanding the regulation of Tanshinone IIA's effects. Research on the biosynthesis of tanshinones in Salvia miltiorrhiza has shown that DNA methylation plays a crucial role. nih.gov Whole-genome bisulfite sequencing revealed that increased DNA methylation levels were associated with altered expression of genes involved in tanshinone biosynthesis, suggesting an epigenetic regulatory mechanism. nih.gov While studies on the epigenetic effects of this compound in disease models are still limited, this represents a promising future research direction to uncover novel mechanisms of action. One study on diabetic mice did suggest that sodium tanshinone IIA sulfonate may have epigenetic regulatory roles, as it was shown to modulate the TXNIP-mediated oxidative stress and NLRP3 inflammasome activation, which can be influenced by epigenetic modifications. nih.gov

Challenges and Perspectives in Preclinical Development of this compound

This compound, also known as sodium tanshinone IIA sulfonate (STS), is a water-soluble derivative of tanshinone IIA, a major lipophilic constituent of Salvia miltiorrhiza (Danshen). bohrium.comresearchgate.net The sulfonation of tanshinone IIA significantly improves its water solubility, overcoming a major hurdle that limits the bioavailability and clinical application of its parent compound. mdpi.comfrontiersin.orgfrontiersin.org While STS has been approved for the treatment of cardiovascular diseases in China and is lauded for its antioxidant, anti-inflammatory, and anti-apoptotic properties, its journey through preclinical development is not without significant challenges. bohrium.comnih.gov Concurrently, the expanding scope of research into its pharmacological effects opens up promising future directions for its therapeutic application.

Challenges in Preclinical Development

The successful translation of STS from a promising compound to a widely accepted therapeutic agent hinges on addressing several key preclinical challenges.

Incomplete Pharmacokinetic and Pharmacodynamic Profiles: A primary challenge lies in the comprehensive characterization of the absorption, distribution, metabolism, and excretion (ADME) of STS. Although its water solubility is an advantage, a detailed understanding of its metabolic pathways, potential for tissue accumulation, and the identification of active metabolites is still developing. The metabolic rate of STS in rats is reported to be fast, with a short half-life, which has implications for its dosing and therapeutic window. selleckchem.com Furthermore, the potential for drug-drug interactions, particularly with cytochrome P450 enzymes like CYP3A4, requires thorough investigation as STS is likely to be used in combination with other medications for complex diseases. bohrium.comselleckchem.com

Elucidation of Complex Molecular Mechanisms: STS exhibits a broad range of biological activities, influencing numerous signaling pathways. nih.gov Its mechanisms are often attributed to the regulation of transcription factors such as NF-κB, Nrf2, and HIF-1α, as well as various ion channels. bohrium.comnih.gov However, the precise molecular targets and the intricate interplay between these pathways for each potential therapeutic indication are not fully elucidated. This complexity makes it challenging to pinpoint specific biomarkers for efficacy and to predict off-target effects. For instance, while its anti-inflammatory effects are well-documented, the exact mechanism can involve multiple pathways, including the TLR4/NF-κB and MAPK/HIF-1α signaling axes, depending on the disease model. nih.govnih.gov This multi-target nature is a double-edged sword, offering broad therapeutic potential but complicating the preclinical validation process.

Formulation and Drug Delivery Optimization: While the synthesis of STS solved the primary issue of water solubility, challenges related to formulation stability and targeted delivery persist. ingentaconnect.com For instance, the instability and potential for precipitation in STS injections can limit their clinical utility. ingentaconnect.com Consequently, research is ongoing to develop advanced drug delivery systems that can enhance the stability, prolong the release, and improve the targeting of STS to specific tissues or cells. ingentaconnect.comresearchgate.netscispace.com

Standardization and Reproducibility of Preclinical Models: A general challenge in natural product-derived drug development is the standardization of extracts and the reproducibility of findings across different preclinical models. Although STS is a purified compound, variations in experimental design, animal models, and outcome measures can lead to discrepancies in results. Establishing robust and standardized preclinical models is crucial for validating the therapeutic efficacy of STS for new indications.

Perspectives and Future Directions

Despite the challenges, the future of STS research is bright, with several exciting avenues for exploration and development.

Expansion into Novel Therapeutic Areas: Preclinical research is rapidly expanding the potential applications of STS beyond its established role in cardiovascular medicine. bohrium.com Promising findings have emerged in areas such as:

Neurodegenerative Diseases: Studies in animal models of Alzheimer's disease suggest that STS can improve cognitive function and attenuate neuropathological damage through anti-inflammatory, antioxidant, and anti-apoptotic mechanisms. selleckchem.comnih.govresearchgate.net

Oncology: STS has shown potential in cancer therapy, both as a standalone agent and in combination with chemotherapeutic drugs, where it may enhance efficacy and reduce side effects. bohrium.comresearchgate.net Its anti-tumor mechanisms involve inducing apoptosis and autophagy and inhibiting cell proliferation and metastasis. frontiersin.orgnih.gov

Pulmonary Diseases: STS has demonstrated therapeutic effects in models of pulmonary arterial hypertension and chronic obstructive pulmonary disease (COPD). bohrium.comnih.govamegroups.org

Renal Diseases: Emerging evidence indicates that STS may have renoprotective effects, presenting a potential therapeutic option for conditions like hypertensive nephropathy. frontiersin.org

Advanced Mechanistic and Systems Pharmacology Studies: Future research should leverage advanced "omics" technologies (genomics, proteomics, metabolomics) and systems pharmacology approaches to build a comprehensive understanding of the drug's mechanism of action. nih.gov This will help to identify novel targets, predict synergistic drug combinations, and discover biomarkers to guide clinical development.

Development of Advanced Drug Delivery Systems: A significant future direction is the design of innovative drug delivery systems to overcome remaining formulation challenges and enhance therapeutic outcomes. researchgate.netscispace.comnih.gov These efforts aim to improve bioavailability, achieve sustained release, and enable targeted delivery.

Table 1: Investigated Advanced Drug Delivery Systems for Tanshinone IIA and its Derivatives

Delivery System Carrier Material Objective Key Findings
Sustained-Release System SBA-15 Mesoporous Material Improve dissolution rate and provide sustained release. Prolonged release time up to 60 hours for STS and significantly improved the dissolution of the parent compound, Tanshinone IIA. ingentaconnect.com
Nanoparticles Chitosan Enhance bioavailability and antibacterial activity. Showed excellent colloidal properties and high encapsulation efficiency. researchgate.net
Liposomes Lipids Co-encapsulate multiple drugs for synergistic effects and sustained release. Effectively suppressed the proliferation of hepatic stellate cells. scispace.com

Focus on Combination Therapies: Given its multi-target activity and favorable safety profile, STS is a strong candidate for use in combination therapies. bohrium.com Future preclinical studies should systematically evaluate its synergistic potential with existing drugs for cardiovascular diseases, cancer, and inflammatory disorders. Such studies are crucial for designing more effective treatment regimens and overcoming drug resistance.

Q & A

Q. What are the primary mechanisms of action of Tanshinone IIA sulfonic acid in inflammatory and oxidative stress models?

this compound (TIIA-SA) modulates inflammatory pathways by inhibiting NF-κB activation and reducing pro-inflammatory cytokines (e.g., TNF-α, IL-6) in colitis models . In oxidative stress, it enhances antioxidant enzyme activity (e.g., SOD, CAT) and reduces lipid peroxidation markers like malondialdehyde (MDA) in nerve injury models . Methodologically, researchers should prioritize assays such as ELISA for cytokine quantification and spectrophotometry for oxidative stress markers, alongside histological validation of tissue damage.

Q. Which experimental models are most suitable for studying TIIA-SA's neuroprotective effects?

The sciatic nerve crush injury model in Sprague Dawley rats is widely used to assess TIIA-SA's neuroprotective efficacy. Key endpoints include motor function recovery (e.g., gait analysis), histomorphometry of nerve regeneration, and apoptosis markers (e.g., caspase-3 activity) . For in vitro studies, primary neuronal cultures exposed to oxidative stressors (e.g., H₂O₂) can evaluate dose-dependent neuroprotection via MTT assays and flow cytometry.

Advanced Research Questions

Q. How can researchers reconcile discrepancies between in silico predictions and in vitro efficacy of TIIA-SA in antiviral studies?

Molecular docking studies predicted TIIA-SA's strong binding affinity to SARS-CoV-2 spike protein, yet in vitro plaque reduction assays showed variable IC₅₀ values (e.g., 4.08 ng/mL in some studies vs. weaker activity in others) . To resolve contradictions, integrate molecular dynamics simulations to assess binding stability under physiological conditions and validate findings with pseudovirus neutralization assays. Additionally, evaluate batch-to-batch compound purity via HPLC, as impurities may affect bioactivity .

Q. What experimental strategies optimize TIIA-SA's bioavailability in pharmacokinetic studies?

TIIA-SA's low oral bioavailability (<15% in rodent models) necessitates formulation optimization. Methods include:

  • Nano-encapsulation : Use liposomal or polymeric nanoparticles to enhance solubility and intestinal absorption.
  • Prodrug synthesis : Modify sulfonic acid groups to improve membrane permeability.
  • Pharmacokinetic profiling : Conduct LC-MS/MS analyses of plasma and tissue samples post-administration to quantify bioavailability and metabolite formation .

Q. How does TIIA-SA's multi-target activity influence experimental design in cancer research?

TIIA-SA induces pyroptosis in nasopharyngeal carcinoma (NPC) cells via miR-125b/foxp3/caspase-1 signaling, but off-target effects on apoptosis pathways require careful dissection . Advanced approaches include:

  • CRISPR/Cas9 knockout models : Validate specific pathway dependencies.
  • Single-cell RNA sequencing : Identify heterogeneous cellular responses to TIIA-SA.
  • Dose-time matrix experiments : Differentiate primary effects (e.g., caspase-1 activation) from secondary responses (e.g., bystander apoptosis).

Methodological Considerations

Q. What controls are essential when evaluating TIIA-SA's synergistic effects with other compounds?

  • Isobolographic analysis : Quantify synergy using combination indices (CI <1 indicates synergy).
  • Negative controls : Include solvent-only and single-compartment groups to rule out additive effects.
  • Positive controls : Use established drug combinations (e.g., TIIA-SA with cisplatin in cancer models) for benchmark comparisons .

Q. How should researchers address batch variability in herbal-derived TIIA-SA for reproducibility?

Standardize raw material sourcing (e.g., Danshen from certified cultivators) and implement QC markers (e.g., tanshinone I, cryptotanshinone) via HPLC-UV or LC-MS. Publish detailed chromatograms and purity data (≥98% by area normalization) in supplementary materials .

Data Analysis & Reporting

Q. What statistical methods are recommended for analyzing dose-response heterogeneity in TIIA-SA studies?

  • Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC₅₀/IC₅₀.
  • Cluster analysis : Group responders vs. non-responders using PCA or hierarchical clustering.
  • Meta-analysis : Pool data from multiple studies to assess reproducibility across models .

Q. How can researchers validate TIIA-SA's target engagement in vivo?

Use photoaffinity labeling with radiolabeled TIIA-SA derivatives to identify binding partners in target tissues. Confirm findings with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for affinity measurements .

Ethical & Reporting Standards

Q. What guidelines ensure ethical reporting of TIIA-SA's toxicity in preclinical studies?

Adhere to ARRIVE 2.0 guidelines: Report sample size justification, randomization methods, and adverse events (e.g., hepatotoxicity at >50 mg/kg doses). For peer review, provide raw data on public repositories like Figshare or Zenodo .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.